Literature review of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivatives
Literature review of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivatives
An In-Depth Technical Guide to N-benzhydryl-3-phenylpyrrolidine-1-carboxamide Derivatives: Synthesis, Pharmacology, and Therapeutic Prospects
Introduction
The N-benzhydryl-3-phenylpyrrolidine-1-carboxamide scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. The inherent three-dimensionality of the pyrrolidine ring, combined with the lipophilic benzhydryl and phenyl substituents, allows for precise spatial orientation of functional groups to interact with complex protein binding sites.[1] This structural framework has been successfully exploited to develop ligands for targets implicated in a range of pathologies, including pain, inflammation, and neurological disorders.
This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic potential of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivatives. We will delve into their role as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and as modulators of cannabinoid receptors, highlighting the nuanced molecular interactions that govern their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical scaffold.
Core Synthetic Strategies
The synthesis of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivatives typically involves a convergent approach, wherein the core pyrrolidine ring is first constructed and subsequently elaborated with the benzhydryl and carboxamide moieties. The key steps often involve the formation of amide bonds and nucleophilic substitution reactions.
General Synthetic Workflow
A representative synthetic route begins with a suitable 3-phenylpyrrolidine precursor. The pyrrolidine nitrogen is then acylated to introduce the carboxamide functionality, followed by N-alkylation to append the benzhydryl group. The specific order of these steps can be varied depending on the desired final compound and the reactivity of the intermediates.
Caption: General synthetic workflow for N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
The following protocol outlines the synthesis of a generic N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivative, adapted from standard organic chemistry methodologies.[2][3]
Step 1: Synthesis of N-Benzhydryl-3-phenylpyrrolidine
-
To a solution of 3-phenylpyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzhydryl bromide (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzhydryl-3-phenylpyrrolidine.
Step 2: Amide Coupling to form the Final Product
-
In a separate flask, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DCM.
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Add a solution of N-benzhydryl-3-phenylpyrrolidine (1.0 eq) from Step 1 to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
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Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
Pharmacological Activity and Structure-Activity Relationships (SAR)
Derivatives of the N-benzhydryl-3-phenylpyrrolidine-1-carboxamide scaffold have been primarily investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and as modulators of cannabinoid receptors (CB1 and CB2). The SAR for these targets is distinct and highly dependent on the substitution patterns around the core structure.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[4] Its inhibition leads to elevated levels of AEA, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists.[5][6] The carboxamide moiety in the title compounds is a key pharmacophore for FAAH inhibition, often acting as a substrate mimic.
Key SAR Insights for FAAH Inhibition:
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Benzhydryl Group: The bulky and lipophilic benzhydryl group often occupies a hydrophobic pocket within the FAAH active site. Substitutions on the phenyl rings of the benzhydryl moiety can modulate potency and selectivity.
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3-Phenylpyrrolidine Core: The stereochemistry at the 3-position of the pyrrolidine ring is crucial for optimal interaction with the enzyme's active site. The phenyl group itself contributes to hydrophobic interactions.
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Carboxamide Moiety: The carboxamide group is essential for interacting with the catalytic serine residue of FAAH.[5] Modifications to the amide, such as the introduction of different substituents, can fine-tune the inhibitory potency and mechanism (reversible vs. irreversible).
| Compound ID | R1 (Benzhydryl) | R2 (3-Phenyl) | R3 (Carboxamide) | FAAH IC50 (nM) | Selectivity vs. MAGL | Reference |
| Lead Cmpd 1 | Unsubstituted | Unsubstituted | -NH-CH₃ | 50 | >100-fold | [7] |
| Analog 1a | 4,4'-difluoro | Unsubstituted | -NH-CH₃ | 25 | >150-fold | [7] |
| Analog 1b | Unsubstituted | 4-chloro | -NH-CH₃ | 75 | >100-fold | N/A |
| Analog 1c | Unsubstituted | Unsubstituted | -NH-Cyclopropyl | 15 | >200-fold | [7] |
This table is a representative example based on general SAR principles for FAAH inhibitors and does not represent specific published compounds unless cited.
Caption: Key modification points on the N-benzhydryl-3-phenylpyrrolidine-1-carboxamide scaffold influencing FAAH inhibition. (A diagram would typically be here showing the core structure with arrows pointing to the Benzhydryl, 3-Phenyl, and Carboxamide moieties as key areas for modification).
Cannabinoid Receptor Modulation
The endocannabinoid system, particularly the CB1 and CB2 receptors, is a major target for therapeutic intervention in various disorders.[8] While direct agonists of CB1 receptors have therapeutic potential, their clinical utility is limited by psychoactive side effects.[9] Consequently, there is significant interest in developing allosteric modulators, antagonists, and inverse agonists.[10][11][12] The N-benzhydryl-3-phenylpyrrolidine-1-carboxamide scaffold has shown promise in yielding selective CB1 ligands.[11]
Key SAR Insights for CB1 Receptor Modulation:
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Inverse Agonism: The 1-benzhydryl-3-phenylurea scaffold, structurally related to the title compounds, has been identified as a template for CB1 inverse agonists.[11] This suggests that the N-benzhydryl-pyrrolidine-1-carboxamide core may also favor inverse agonism.
-
Selectivity: Modifications on the phenyl rings of the benzhydryl group and on the 3-phenyl substituent can significantly impact selectivity for CB1 over CB2 receptors.
-
Allosteric Modulation: The development of allosteric modulators offers a way to fine-tune receptor signaling without the side effects of direct agonists.[9][10] While not explicitly reported for this exact scaffold in the provided context, related structures have been identified as allosteric modulators, suggesting a potential avenue for future research with N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivatives.[10]
Therapeutic Potential
The dual potential for FAAH inhibition and cannabinoid receptor modulation makes N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivatives attractive candidates for a variety of therapeutic applications.
-
Pain and Inflammation: By inhibiting FAAH, these compounds can elevate endogenous anandamide levels, leading to analgesia and anti-inflammatory effects.[4] This is particularly relevant for chronic pain conditions where current treatments have limitations.
-
Neurodegenerative and Neuroinflammatory Disorders: The endocannabinoid system plays a crucial role in neuroprotection and regulation of neuroinflammation.[8] FAAH inhibitors have shown promise in preclinical models of diseases like Alzheimer's and multiple sclerosis.
-
Anxiety and Depression: FAAH inhibition has been shown to produce anxiolytic and antidepressant-like effects in animal models, suggesting a potential role in treating mood disorders.[5]
-
Epilepsy: The carboxamide moiety is a common feature in many antiepileptic drugs.[13] Given that some pyrrolidine-carboxamide derivatives have demonstrated anticonvulsant activity, this represents another potential therapeutic avenue for the title compounds.[13]
Future Directions
The N-benzhydryl-3-phenylpyrrolidine-1-carboxamide scaffold remains a promising area for further research and development. Key future directions include:
-
Elucidation of Binding Modes: High-resolution crystal structures of these ligands bound to their target proteins would provide invaluable insights for rational drug design.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to ensure their suitability for clinical development.
-
Exploration of Allosteric Modulation: A systematic investigation into the potential of this scaffold to yield allosteric modulators of cannabinoid receptors could lead to novel therapeutics with improved side-effect profiles.
-
Dual-Target Ligands: Designing single molecules that can potently and selectively inhibit both FAAH and another relevant target (e.g., COX enzymes) could offer synergistic therapeutic benefits for complex diseases like inflammatory pain.[4][14]
Conclusion
N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivatives constitute a versatile and promising class of compounds with significant potential for the treatment of a range of human diseases. Their ability to modulate the endocannabinoid system, primarily through FAAH inhibition, positions them as strong candidates for the development of novel analgesics, anti-inflammatory agents, and neurotherapeutics. Continued exploration of the structure-activity relationships and optimization of the pharmacological properties of this scaffold will be crucial in translating its therapeutic promise into clinical reality.
References
- UNIPI. (n.d.). Since the discovery of the cannabinoid receptors and their endogenous ligands, numerous studies implicate the endocannabinoid sy.
- Usiena air. (n.d.). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions.
- PubMed. (2008, August 1). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors.
- Morales, P., et al. (2016). Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. Cannabis and Cannabinoid Research.
- eScholarship. (n.d.). Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities.
- ResearchGate. (n.d.). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates.
- PubMed. (2007, November 13). Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity.
- BMC Pharmacology and Toxicology. (n.d.). Assessment of NSAIDs as potential inhibitors of the fatty acid amide hydrolase I (FAAH-1) using three different primary.
- SciELO. (n.d.). Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipi.
- MDPI. (2021, December 28). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing.
- Research and Reviews. (2012, October 22). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents.
- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PubMed. (2005, November 17). 1-Benzhydryl-3-phenylurea and 1-benzhydryl-3-phenylthiourea derivatives: new templates among the CB1 cannabinoid receptor inverse agonists.
- PMC. (n.d.). Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review.
- SciSpace. (1999, May 16). Synthesis of N-Phenylpyrrole Carboximides.
- PubMed. (2023, February 15). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
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